molecular formula C11H12F3N B2797515 4,4-Difluoro-2-(4-fluorophenyl)piperidine CAS No. 1780401-70-8

4,4-Difluoro-2-(4-fluorophenyl)piperidine

Cat. No.: B2797515
CAS No.: 1780401-70-8
M. Wt: 215.219
InChI Key: CLEUNRCGHFSUAV-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-(4-fluorophenyl)piperidine is a fluorinated piperidine derivative. This compound is of significant interest in medicinal chemistry due to its potential applications as a pharmaceutical intermediate and its role in the development of new drugs. The presence of fluorine atoms in the molecule enhances its metabolic stability and bioavailability, making it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 4,4-Difluoro-2-(4-fluorophenyl)piperidine typically involves the introduction of fluorine atoms into the piperidine ring. One common method involves the reaction of piperidine with fluorinating agents under controlled conditions. For example, a synthetic route may include the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert atmosphere, such as argon, and at low temperatures to ensure the selective introduction of fluorine atoms .

In industrial production, the synthesis may be scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The reaction mixture is typically monitored using techniques such as thin-layer chromatography (TLC) and gas chromatography (GC) to ensure the completion of the reaction and the purity of the product .

Chemical Reactions Analysis

4,4-Difluoro-2-(4-fluorophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4-Difluoro-2-(4-fluorophenyl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-(4-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

4,4-Difluoro-2-(4-fluorophenyl)piperidine can be compared with other fluorinated piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its stability, bioavailability, and selectivity in various applications.

Properties

IUPAC Name

4,4-difluoro-2-(4-fluorophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-9-3-1-8(2-4-9)10-7-11(13,14)5-6-15-10/h1-4,10,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEUNRCGHFSUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1(F)F)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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